![molecular formula C20H24N6O2 B2604957 N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021061-07-3](/img/structure/B2604957.png)
N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential pharmacological properties . They are often synthesized from benzoylisothiocyanate derivatives .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrazolo[3,4-d]pyrimidine core, with a 2,6-dimethylmorpholino group attached at the 4-position, and a benzamide group attached via an ethyl linker .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the functional groups present in the molecule, such as the pyrazolo[3,4-d]pyrimidine core, the 2,6-dimethylmorpholino group, and the benzamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 2,6-dimethylmorpholino group could influence its solubility and reactivity .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide, also known as N-{2-[4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide:
Cancer Research
This compound has shown potential as an inhibitor of specific kinases involved in cancer cell proliferation. By targeting these kinases, it can help in the development of new cancer therapies that are more effective and have fewer side effects compared to traditional chemotherapy .
Neurodegenerative Diseases
Research indicates that this compound may have neuroprotective properties. It could be used to develop treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s by preventing neuronal cell death and reducing inflammation in the brain .
Anti-inflammatory Applications
The compound has been studied for its anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease .
Antiviral Research
There is evidence that this compound can inhibit the replication of certain viruses. This makes it a promising candidate for the development of antiviral drugs, particularly for viruses that currently have limited treatment options .
Drug Delivery Systems
This compound can be used in the development of novel drug delivery systems. Its unique chemical structure allows it to be conjugated with other therapeutic agents, enhancing their delivery and efficacy in targeted treatments.
Each of these applications highlights the versatility and potential of N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!
Source 1 Source 2 Source 3 Source 4 : Source 5 : Source 6 : Source 7 : Source 8
Mecanismo De Acción
Target of Action
The primary targets of N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide Compounds with similar structures have been known to exhibit various pharmacological properties such as antiviral, antioxidant, and antimalarial activities
Mode of Action
The exact mode of action of N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide It is known that the compound’s structure, which includes a pyrrolo[2,3-d]pyrimidine skeleton, is crucial for its biological activities . The compound’s interaction with its targets and the resulting changes would depend on the specific targets it binds to.
Biochemical Pathways
The biochemical pathways affected by N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide Compounds with similar structures have been known to affect various biochemical pathways, leading to their antiviral, antioxidant, and antimalarial effects . The downstream effects would depend on the specific pathways that the compound affects.
Result of Action
The molecular and cellular effects of N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide Compounds with similar structures have been known to exhibit various biological activities, including antiviral, antioxidant, and antimalarial effects . The specific effects would depend on the compound’s mode of action and the biochemical pathways it affects.
Propiedades
IUPAC Name |
N-[2-[4-(2,6-dimethylmorpholin-4-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-14-11-25(12-15(2)28-14)18-17-10-24-26(19(17)23-13-22-18)9-8-21-20(27)16-6-4-3-5-7-16/h3-7,10,13-15H,8-9,11-12H2,1-2H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPHWSKBCBUESM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

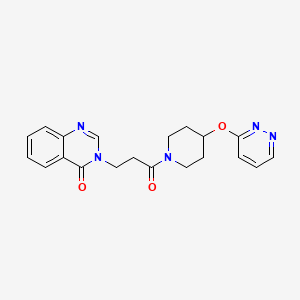


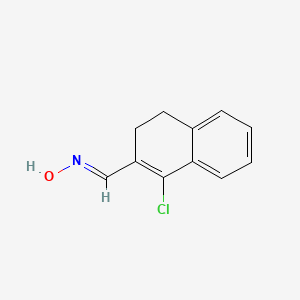

![2,5-Dichloro-N-[(4-phenyl-1H-imidazol-2-YL)methyl]benzamide](/img/structure/B2604886.png)
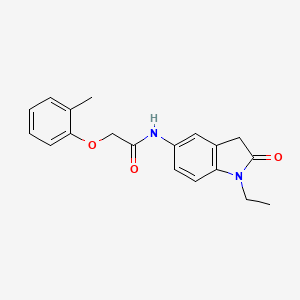
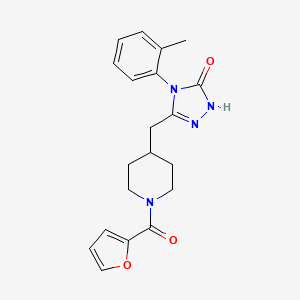
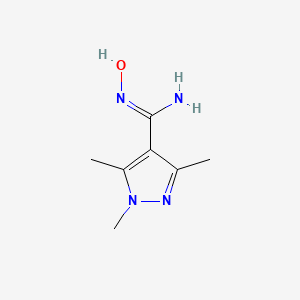
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide](/img/structure/B2604893.png)
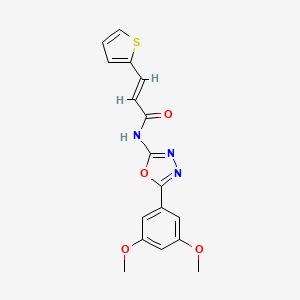
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2604895.png)
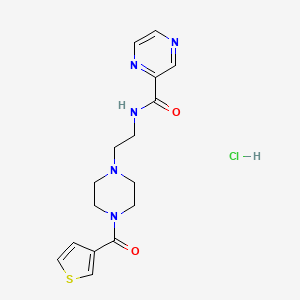
![N-(2-ethylphenyl)-4-[5-(morpholin-4-ylcarbonyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonamide](/img/structure/B2604897.png)